molecular formula C6H12INO B12924657 4-Iodo-N,N-dimethylbutanamide CAS No. 669720-74-5

4-Iodo-N,N-dimethylbutanamide

Cat. No.: B12924657
CAS No.: 669720-74-5
M. Wt: 241.07 g/mol
InChI Key: FSKFHBRSAJVIHA-UHFFFAOYSA-N
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Description

4-Iodo-N,N-dimethylbutanamide is an organic compound with the molecular formula C6H12INO It is characterized by the presence of an iodine atom attached to the fourth carbon of a butanamide chain, with two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-N,N-dimethylbutanamide typically involves the iodination of N,N-dimethylbutanamide. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an acetic acid medium at room temperature, yielding high purity and high yield .

Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-N,N-dimethylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted amides can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or other reduced forms of the compound.

Scientific Research Applications

4-Iodo-N,N-dimethylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Iodo-N,N-dimethylbutanamide involves its interaction with molecular targets through its iodine atom. The iodine can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N,N-Dimethylbutanamide: Lacks the iodine atom, resulting in different chemical properties and reactivity.

    4-Iodo-N,N-dimethylbenzamide: Similar structure but with a benzene ring, leading to different applications and reactivity.

Uniqueness: 4-Iodo-N,N-dimethylbutanamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential for halogen bonding. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

669720-74-5

Molecular Formula

C6H12INO

Molecular Weight

241.07 g/mol

IUPAC Name

4-iodo-N,N-dimethylbutanamide

InChI

InChI=1S/C6H12INO/c1-8(2)6(9)4-3-5-7/h3-5H2,1-2H3

InChI Key

FSKFHBRSAJVIHA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCCI

Origin of Product

United States

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